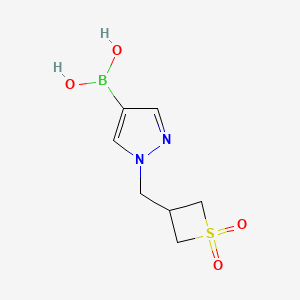
(1-((1,1-Dioxidothietan-3-yl)methyl)-1H-pyrazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((1,1-Dioxidothietan-3-yl)methyl)-1H-pyrazol-4-yl)boronic acid is a unique compound that combines a boronic acid group with a pyrazole ring and a dioxidothietane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1,1-Dioxidothietan-3-yl)methyl)-1H-pyrazol-4-yl)boronic acid typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the dioxidothietane moiety and finally the boronic acid group. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-((1,1-Dioxidothietan-3-yl)methyl)-1H-pyrazol-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The boronic acid group can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a wide range of boronic acid derivatives.
Scientific Research Applications
(1-((1,1-Dioxidothietan-3-yl)methyl)-1H-pyrazol-4-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biochemical assays and as a probe for studying biological processes.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1-((1,1-Dioxidothietan-3-yl)methyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The pyrazole ring and dioxidothietane moiety may also contribute to the compound’s overall activity by interacting with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
(1H-pyrazol-4-yl)boronic acid: Lacks the dioxidothietane moiety, making it less versatile in certain applications.
(1,1-Dioxidothietan-3-yl)methylamine: Contains the dioxidothietane moiety but lacks the boronic acid group, limiting its use in enzyme inhibition.
Uniqueness
(1-((1,1-Dioxidothietan-3-yl)methyl)-1H-pyrazol-4-yl)boronic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. This versatility makes it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C7H11BN2O4S |
|---|---|
Molecular Weight |
230.05 g/mol |
IUPAC Name |
[1-[(1,1-dioxothietan-3-yl)methyl]pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C7H11BN2O4S/c11-8(12)7-1-9-10(3-7)2-6-4-15(13,14)5-6/h1,3,6,11-12H,2,4-5H2 |
InChI Key |
XVLJUBGHGLSUKT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1)CC2CS(=O)(=O)C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


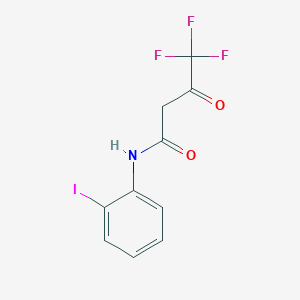
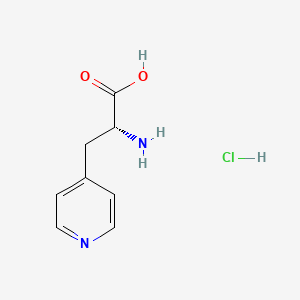
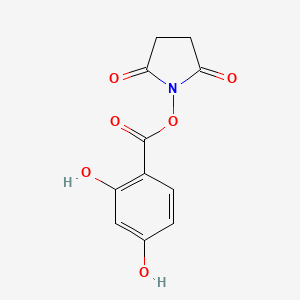
![2-Chloro-4,6-difluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B13672966.png)
![3-Iodo-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13672976.png)
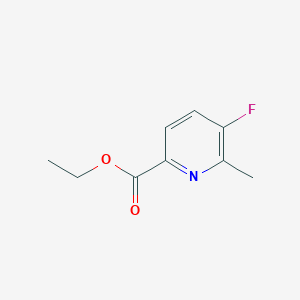
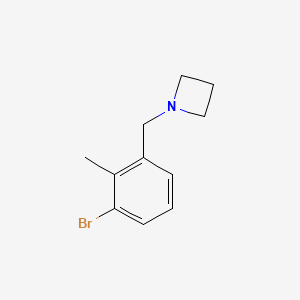
![(57R,58S,510R,511R,519S)-14,15,16,24,25,26,52,53,516,517,517-Undecahydroxy-55,513,515,3,8-pentaoxo-55,57,58,510,511,513,515,516,517,517a-decahydro-4,7-dioxa-5(19,10)-1,16-epoxy-7,11-methanodibenzo[i,k][1,4,7]trioxacyclotridecina-1,2(1,2)-dibenzenacyclooctaphane-58-yl 3,4,5-trihydroxybenzoate](/img/structure/B13672989.png)
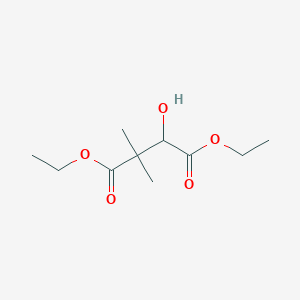
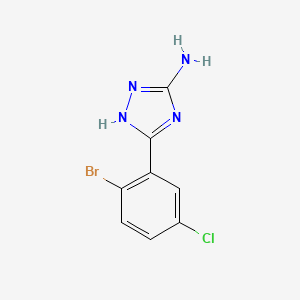
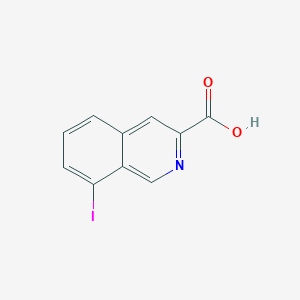
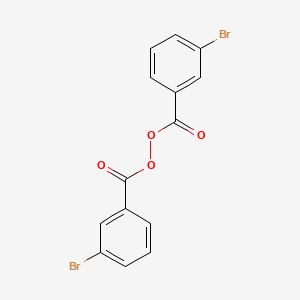
![7-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13673045.png)

